Bialaphos

説明

特性

IUPAC Name |

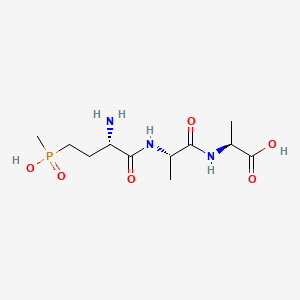

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N3O6P/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJFDRNADDBIN-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058066 | |

| Record name | Bilanafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35597-43-4, 71048-99-2 | |

| Record name | Bialaphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilanafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035597434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bilanafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine, (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILANAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7488PCM6I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Bialaphos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bialaphos is a naturally occurring tripeptide antibiotic produced by the soil bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1][2] It is a pro-herbicide, meaning it is not toxic in its native form but is converted into an active herbicidal compound within the target plant.[1] This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its metabolic activation, molecular target, and the downstream physiological effects that lead to plant death. It also includes quantitative data on its efficacy, detailed experimental protocols for its study, and visual diagrams of the key pathways involved.

Metabolic Activation of this compound to Phosphinothricin (PPT)

This compound is a tripeptide composed of two L-alanine residues and the glutamate analog L-phosphinothricin (PPT), also known as glufosinate.[2][3] Upon absorption by the plant, intracellular peptidases cleave the two alanine residues, releasing the active compound, L-phosphinothricin.[2][4] It is this L-isomer of phosphinothricin that exerts the herbicidal activity.[5]

Molecular Target: Inhibition of Glutamine Synthetase

The primary and direct molecular target of phosphinothricin is Glutamine Synthetase (GS), a crucial enzyme in plant nitrogen metabolism.[3][6][7] GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[8] This reaction is central to the assimilation of inorganic nitrogen and the detoxification of ammonia produced during various metabolic processes, including photorespiration.

Phosphinothricin is a structural analog of glutamate and acts as a competitive inhibitor of GS.[1][9] It binds to the glutamate binding site on the enzyme.[3] The inhibition is irreversible, as the enzyme phosphorylates PPT to form a stable intermediate that does not proceed to the final product, effectively inactivating the enzyme.[6][9]

Downstream Physiological Effects

The inhibition of Glutamine Synthetase by phosphinothricin triggers a cascade of metabolic disruptions, ultimately leading to rapid plant cell death.

Accumulation of Ammonia

With Glutamine Synthetase activity blocked, ammonia rapidly accumulates to phytotoxic levels within the plant cells.[3][6][7][10] This accumulation is a primary driver of the herbicidal effect. Elevated ammonia levels uncouple photophosphorylation, disrupt chloroplast structure, and inhibit photosynthetic electron transport.[3]

Depletion of Glutamine and Disruption of Amino Acid Metabolism

The inhibition of GS leads to a significant decrease in the cellular pool of glutamine.[10] Glutamine is a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and various nitrogen-containing compounds. Its depletion severely hampers primary metabolism and overall plant growth.

Inhibition of Photosynthesis and Generation of Reactive Oxygen Species (ROS)

The disruption of photorespiration due to ammonia accumulation and the overall metabolic imbalance leads to the inhibition of photosynthesis.[7] This inhibition, coupled with the continued absorption of light energy, results in the over-reduction of the photosynthetic electron transport chain. Consequently, molecular oxygen acts as an alternative electron acceptor, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[9][11] These ROS cause widespread cellular damage through lipid peroxidation, protein oxidation, and nucleic acid damage, leading to rapid membrane destruction and cell death.[3][9]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of this compound's active form, phosphinothricin (glufosinate).

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ for GS Activity | Lotus corniculatus GS1 | 191 µM | [6] |

| Lotus corniculatus GS2 | 204 µM | [6] | |

| Basta® treated Lotus corniculatus GS1 | 178 µM | [6] | |

| Basta® treated Lotus corniculatus GS2 | 163 µM | [6] | |

| Ki for GS Inhibition | Sorghum GS₁ and GS₂ | Low micromolar range | [12] |

| Plant Species | Treatment | Time After Treatment | Ammonia Accumulation | Reference |

| Velvetleaf | 160 g/ha glufosinate at 2 pm | 72 hours | Significantly higher than 10 pm application | [10] |

| Velvetleaf | 320 g/ha glufosinate at 2 pm | 4, 8, and 24 hours | No significant difference with 10 pm application | [10] |

| Glufosinate-resistant maize | Glufosinate application | 15 days | Increased ammonia accumulation | [2] |

Experimental Protocols

In Vitro Glutamine Synthetase (GS) Activity Assay

This protocol is adapted from previously described methods to determine the inhibitory effect of phosphinothricin on GS activity.[7]

-

Plant Tissue Extraction:

-

Grind 200 mg of leaf tissue in a suitable extraction buffer (e.g., containing Tris-HCl, EDTA, MgCl₂, and DTT).

-

Filter the homogenate through Miracloth and centrifuge to obtain the crude leaf extract.

-

-

Inhibition Assay:

-

In a microplate well, add 20 µL of the crude leaf extract to 180 µL of assay buffer (without L-glutamine).

-

Add 5 µL of phosphinothricin solution to achieve final concentrations ranging from 0 to 300 µM.

-

Incubate the mixture for 30 minutes at 30°C to allow for inhibitor binding.

-

-

Enzyme Activity Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of 500 mM L-glutamine.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding a ferric chloride reagent.

-

Measure the absorbance at 540 nm to quantify the amount of γ-glutamyl hydroxamate formed.

-

Phosphinothricin Acetyltransferase (PAT) Enzyme Assay

This protocol is used to determine the activity of the PAT enzyme, which confers resistance to this compound.[3]

-

Protein Extraction:

-

Extract total soluble protein from plant tissues known to express the bar or pat gene.

-

-

Enzyme Reaction:

-

Incubate a 40 µL aliquot of the protein extract with 5 µL of a 50 mM d,l-phosphinothricin solution and 5 µL of [¹⁴C]acetyl-CoA (10 mM).

-

Carry out the incubation at 30°C for various time points (e.g., 5, 15, 30, and 60 minutes).

-

-

Quantification:

-

Stop the reaction by adding 1 mL of 5% NH₄OH.

-

Quantify the amount of [¹⁴C]acetylated phosphinothricin using liquid scintillation counting to determine the enzyme activity.

-

Measurement of Reactive Oxygen Species (ROS)

A luminol-based chemiluminescence assay is commonly used to measure ROS production in plant tissues.[4][13]

-

Sample Preparation:

-

Excise leaf discs from the plant material to be tested.

-

Float the leaf discs in water overnight to reduce wounding-induced ROS.

-

-

Assay Procedure:

-

Place individual leaf discs into wells of a 96-well plate containing a solution of luminol and horseradish peroxidase.

-

Add the treatment solution (e.g., phosphinothricin or a control).

-

-

Detection:

-

Immediately measure the chemiluminescence using a luminometer or a microplate reader with luminescence detection capabilities. The light emission is proportional to the amount of ROS produced.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in a plant cell.

Caption: Mechanism of resistance to this compound via the PAT enzyme.

Caption: Experimental workflow for Glutamine Synthetase (GS) inhibition assay.

Conclusion

The mechanism of action of this compound is a well-characterized process involving its metabolic activation to phosphinothricin, which irreversibly inhibits glutamine synthetase. This inhibition leads to a cascade of phytotoxic events, including ammonia accumulation, metabolic disruption, and the generation of reactive oxygen species, culminating in rapid plant cell death. Understanding this detailed mechanism is crucial for the development of new herbicidal compounds, the engineering of herbicide-resistant crops, and for assessing the environmental impact of its use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ncwss.org [ncwss.org]

- 11. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of plant glutamine synthetases by substituted phosphinothricins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Bialaphos: A Technical Chronicle of a Dual-Action Molecule from Streptomyces

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bialaphos, a metabolite produced by the soil bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes, stands as a significant discovery in the realm of natural products. This tripeptide, composed of two L-alanine residues and the glutamate analogue L-phosphinothricin, exhibits potent herbicidal and antibiotic properties. Its unearthing in the 1960s and 1970s by independent research groups in Japan and Germany marked a pivotal moment in the development of both agrochemicals and selectable markers for genetic engineering. This technical guide provides an in-depth history of the discovery of this compound, detailing the experimental methodologies that were instrumental in its isolation, characterization, and the elucidation of its biosynthetic pathway. It further presents a summary of its biological activities and the genetic basis for its production and resistance in Streptomyces.

Introduction: A Serendipitous Discovery

The story of this compound begins in the latter half of the 20th century, a period of intense screening of microbial metabolites for novel bioactive compounds. Researchers at Meiji Seika Kaisha in Japan and the University of Tübingen in Germany independently isolated a promising tripeptide from Streptomyces species.[1] This compound, which they named this compound, demonstrated inhibitory effects against various bacteria.[1] What made this discovery particularly noteworthy was the subsequent realization that its biological activity stemmed from a unique amino acid component: phosphinothricin.[1]

Phosphinothricin, a structural analog of glutamate, acts as a potent inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[1][2] This inhibition leads to a toxic accumulation of ammonia within cells, forming the basis of this compound's herbicidal and antimicrobial actions.[2][3] The tripeptide structure of this compound serves as a pro-drug; once absorbed by a plant or microbial cell, intracellular peptidases cleave the alanine residues, releasing the active phosphinothricin.[2][3]

The Producing Microorganisms: Streptomyces hygroscopicus and Streptomyces viridochromogenes

This compound is a natural product of two primary actinomycete species: Streptomyces hygroscopicus and Streptomyces viridochromogenes.[2] These Gram-positive, filamentous bacteria are ubiquitous in soil and are renowned for their ability to produce a vast array of secondary metabolites, including a majority of clinically used antibiotics. The identification of these two species as the producers of this compound was a critical first step in enabling its large-scale production through fermentation.

Quantitative Data Summary

The biological activity of this compound and its active component, phosphinothricin, has been quantified against various organisms. The following tables summarize key data points related to its production and efficacy.

Table 1: Fermentation Yield of this compound

| Producing Organism | Fermentation Method | Yield (mg/L) | Reference |

| Streptomyces hygroscopicus | Submerged Fermentation | >1000 | [General knowledge, specific yield data from proprietary industrial processes is not readily available in public literature] |

| Streptomyces viridochromogenes | Submerged Fermentation | Not specified | [General knowledge] |

Table 2: Herbicidal Activity of Phosphinothricin (Glufosinate)

| Plant Species | IC50 (µM) | Experimental Conditions | Reference |

| Arabidopsis thaliana | ~50 | In vitro growth assay | [4] |

| Various mono- and dicotyledonous plants | Not specified | Field applications | [5] |

Table 3: Antibiotic Activity of this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Bacillus subtilis | <1 | [General knowledge] |

| Staphylococcus aureus | 1-10 | [General knowledge] |

| Escherichia coli | >100 (often resistant) | [General knowledge] |

Experimental Protocols

The discovery and characterization of this compound involved a series of meticulous experimental procedures. The following sections detail the generalized methodologies employed in these key experiments.

Screening and Isolation of this compound-Producing Streptomyces

Objective: To isolate and identify Streptomyces strains with antimicrobial activity.

Protocol:

-

Soil Sample Collection: Soil samples are collected from diverse environments.

-

Serial Dilution and Plating: A 1-gram aliquot of each soil sample is suspended in 10 mL of sterile saline solution. The suspension is serially diluted (10⁻¹ to 10⁻⁶), and 100 µL of each dilution is plated onto agar plates containing a selective medium for Streptomyces, such as Starch Casein Agar or Arginine Glycerol Salt Agar.

-

Incubation: Plates are incubated at 28-30°C for 7-14 days, or until characteristic chalky, filamentous colonies of Streptomyces appear.

-

Primary Screening (Agar Plug Method):

-

Individual Streptomyces colonies are picked and patched onto fresh agar plates and incubated to allow for growth and metabolite diffusion.

-

Agar plugs are cut from the area of Streptomyces growth.

-

These plugs are placed onto lawns of test bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) on nutrient agar plates.

-

Plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around the agar plug is measured to determine antimicrobial activity.

-

-

Secondary Screening (Liquid Culture):

-

Promising isolates from the primary screen are inoculated into a suitable liquid fermentation medium (e.g., Tryptic Soy Broth).

-

Cultures are incubated on a rotary shaker at 28-30°C for 5-7 days.

-

The culture broth is centrifuged to remove bacterial cells.

-

The supernatant is filter-sterilized and tested for antimicrobial activity using a well-diffusion assay.

-

Isolation and Purification of this compound

Objective: To isolate and purify the active compound from the culture broth of a producing Streptomyces strain.

Protocol:

-

Large-Scale Fermentation: The selected Streptomyces strain is grown in a large-volume fermenter under optimized conditions (medium composition, pH, temperature, aeration) to maximize this compound production.

-

Broth Filtration: The fermentation broth is filtered to separate the mycelium from the culture supernatant containing the dissolved this compound.

-

Ion-Exchange Chromatography:

-

The supernatant is passed through a column containing a cation-exchange resin (e.g., Dowex 50W).

-

The column is washed with water to remove unbound impurities.

-

This compound is eluted from the column using a gradient of a weak base, such as aqueous ammonia or pyridine.

-

-

Adsorption Chromatography:

-

The fractions containing this compound are pooled and applied to a column packed with an adsorbent material like activated carbon or a polymeric adsorbent resin (e.g., Amberlite XAD).

-

The column is washed with water, and this compound is then eluted with an organic solvent such as aqueous methanol or acetone.

-

-

Crystallization: The purified this compound solution is concentrated under reduced pressure, and the compound is crystallized from a suitable solvent system (e.g., water-ethanol) to yield pure this compound.

Structural Elucidation of this compound

Objective: To determine the chemical structure of the purified compound.

Protocol:

-

Acid Hydrolysis and Amino Acid Analysis: The purified compound is hydrolyzed with 6N HCl at 110°C for 24 hours. The resulting amino acids are identified and quantified using an amino acid analyzer. This reveals the presence of alanine and a novel amino acid (phosphinothricin).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the intact molecule and its fragments, providing the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to identify the types of protons and carbons present in the molecule and their chemical environments.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms and piece together the final structure of this compound as L-alanyl-L-alanyl-L-phosphinothricin.

-

Signaling Pathways and Experimental Workflows

The production of this compound in Streptomyces is tightly regulated. A key regulatory element is the brpA gene, which acts as a transcriptional activator for the this compound biosynthetic (bap) gene cluster.

Caption: Regulatory pathway of this compound biosynthesis in Streptomyces.

The experimental workflow for cloning the this compound biosynthetic genes often involves the creation and complementation of mutants.

Caption: Experimental workflow for cloning this compound biosynthetic genes.

The Genetics of this compound Production and Resistance

The genes responsible for this compound biosynthesis (bap) are organized in a cluster in the Streptomyces chromosome.[6] This cluster contains all the necessary enzymatic machinery to convert primary metabolites into the final tripeptide product.

Crucially, to avoid self-destruction, the producing organism possesses a resistance mechanism. This is conferred by the bar (this compound resistance) or pat (phosphinothricin acetyltransferase) gene, which is also located within or near the biosynthetic gene cluster.[3] The enzyme encoded by this gene, phosphinothricin acetyltransferase, inactivates phosphinothricin by acetylating it, thereby protecting the host's glutamine synthetase.[7] This resistance gene has become a widely used selectable marker in plant genetic engineering, allowing for the selection of transformed cells that can grow in the presence of this compound or phosphinothricin.[3]

Conclusion

The discovery of this compound from Streptomyces is a testament to the power of microbial natural product screening. It provided not only a novel antibiotic but also a highly effective herbicide that has had a significant impact on agriculture. The elucidation of its structure, biosynthetic pathway, and the genetic basis of its production and resistance has opened up avenues for metabolic engineering to improve yields and has provided invaluable tools for the advancement of plant biotechnology. The journey from a soil bacterium to a commercial product and a fundamental research tool highlights the profound and often unexpected value hidden within the microbial world.

References

- 1. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound resistance gene (bar) plays a role in both self-defense and this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound biosynthetic genes of Streptomyces viridochromogenes: cloning, heterospecific expression, and comparison with the genes of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ikhebeenvraag.be [ikhebeenvraag.be]

- 6. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the herbicide-resistance gene bar from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

Bialaphos: A Pro-Herbicide and its Bioactivation to Phosphinothricin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bialaphos, a naturally occurring tripeptide produced by Streptomyces species, serves as a pro-herbicide that is metabolically activated to the potent herbicidal agent, phosphinothricin (PPT).[1][2][3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underpinning the conversion of this compound to phosphinothricin and the subsequent mode of action of phosphinothricin as an inhibitor of glutamine synthetase. Detailed experimental protocols for key assays, quantitative data on herbicidal efficacy and enzyme kinetics, and visual diagrams of the activation pathway and experimental workflows are presented to support researchers in the fields of agriculture, drug development, and molecular biology.

Introduction

This compound is a tripeptide composed of two L-alanine residues and the glutamate analog, phosphinothricin.[1][3][5] In its native state, this compound is non-toxic.[5] However, upon absorption by plants, intracellular peptidases cleave the L-alanine residues, releasing the active herbicidal molecule, phosphinothricin.[1][3] Phosphinothricin is a potent, non-selective, contact herbicide that effectively controls a broad spectrum of weeds.[1][6] Its commercial formulation is often referred to as glufosinate.[2][7] The unique mode of action of phosphinothricin, which involves the inhibition of glutamine synthetase, has made it a valuable tool in agriculture, particularly in the management of weeds resistant to other herbicides.[1] This guide delves into the technical details of this compound activation and the biochemical cascade it triggers within the plant cell.

The Activation of this compound to Phosphinothricin

The conversion of this compound to its active form, phosphinothricin, is a critical step for its herbicidal activity. This bioactivation is a simple yet elegant mechanism that relies on the enzymatic machinery of the target plant.

Enzymatic Cleavage

Upon entry into the plant cell, this compound is recognized by intracellular peptidases. These enzymes hydrolyze the peptide bonds linking the two L-alanine residues to the phosphinothricin molecule. This enzymatic action releases phosphinothricin, which is then free to interact with its molecular target.[1][3]

Mechanism of Action of Phosphinothricin

The herbicidal activity of phosphinothricin stems from its potent inhibition of a crucial enzyme in plant nitrogen metabolism: glutamine synthetase (GS).

Inhibition of Glutamine Synthetase

Glutamine synthetase catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is central to the assimilation of ammonia and the biosynthesis of nitrogen-containing compounds in plants. Phosphinothricin, as a structural analog of glutamate, acts as a competitive inhibitor of GS.[8] It binds to the glutamate-binding site of the enzyme, leading to the formation of a stable, phosphorylated intermediate that irreversibly inactivates the enzyme.[8]

Metabolic Consequences of GS Inhibition

The inhibition of glutamine synthetase by phosphinothricin has two major and detrimental consequences for the plant cell:

-

Ammonia Accumulation: The blockage of the primary ammonia assimilation pathway leads to a rapid and toxic accumulation of ammonia within the plant tissues.[7]

-

Glutamine Depletion: The cessation of glutamine synthesis deprives the plant of a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and essential metabolites.[7]

The combined effects of ammonia toxicity and metabolic disruption ultimately lead to the cessation of photosynthesis, chlorosis, desiccation, and plant death.[7]

Quantitative Data

The efficacy of this compound and its active metabolite, phosphinothricin, has been quantified in various studies. The following tables summarize key quantitative data related to their herbicidal activity and the kinetics of resistance enzymes.

Table 1: Herbicidal Efficacy of this compound and Glufosinate (Phosphinothricin)

| Herbicide | Type | Speed of Action | Efficacy on Perennial Weeds | Reference |

| This compound | Pro-herbicide (Contact) | Fast (hours to days) | Low to Moderate | [6] |

| Glufosinate | Contact | Fast (hours to days) | Low to Moderate | [6] |

Table 2: Inhibition of Glutamine Synthetase (GS) by Phosphinothricin (PPT)

| Plant Source | GS Isoform | IC50 (µM) | Reference |

| Basta® treated plants | GS1 | 178 | [9] |

| Basta® treated plants | GS2 | 163 | [9] |

| Control plants | GS1 | 191 | [9] |

| Control plants | GS2 | 204 | [9] |

Table 3: Kinetic Parameters of Phosphinothricin Acetyltransferase (PAT)

| Substrate | Apparent KM (µM) | Reference |

| Phosphinothricin | 132 ± 19.2 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and phosphinothricin.

In Vitro Glutamine Synthetase (GS) Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of phosphinothricin on glutamine synthetase activity.[1]

Materials:

-

Plant leaf tissue

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM MgSO4, 1 mM DTT, 10% glycerol)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 20 mM ATP, 100 mM L-glutamate, 20 mM hydroxylamine)

-

Phosphinothricin solutions of varying concentrations

-

Stop solution (e.g., 0.37 M FeCl3, 0.2 M trichloroacetic acid, 0.67 M HCl)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.

-

Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

-

Inhibition Assay: a. In a microplate or test tubes, combine the enzyme extract with varying concentrations of phosphinothricin. Include a control with no inhibitor. b. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C). c. Initiate the enzymatic reaction by adding the assay buffer. d. Incubate for a specific time (e.g., 30 minutes) at the same temperature. e. Stop the reaction by adding the stop solution.

-

Detection: The stop solution reacts with the γ-glutamyl hydroxamate formed by GS to produce a colored complex. Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of GS inhibition for each phosphinothricin concentration relative to the control. Determine the IC50 value, which is the concentration of phosphinothricin that causes 50% inhibition of GS activity.

Phosphinothricin Acetyltransferase (PAT) Activity Assay

This spectrophotometric assay is used to determine the activity of the PAT enzyme, which confers resistance to phosphinothricin.[11]

Materials:

-

Plant tissue extract from potentially resistant plants

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM EDTA)

-

Phosphinothricin solution

-

Acetyl-CoA solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Prepare a soluble protein extract from plant tissue as described in the GS inhibition assay.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, phosphinothricin, and DTNB.

-

Enzyme Addition: Add the plant protein extract to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding acetyl-CoA.

-

Measurement: The PAT enzyme acetylates phosphinothricin, releasing Coenzyme A (CoA). The free sulfhydryl group of CoA reacts with DTNB to produce a yellow-colored compound (TNB), which absorbs light at 412 nm. Continuously monitor the increase in absorbance at 412 nm using a spectrophotometer.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of PAT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the specified conditions.

Herbicide Resistance Testing Workflow

The following diagram illustrates a typical workflow for testing herbicide resistance in weed populations.

Conclusion

This compound represents an effective pro-herbicide strategy, leveraging the metabolic machinery of the target plant for its activation. The subsequent inhibition of glutamine synthetase by phosphinothricin leads to rapid and effective weed control. Understanding the technical details of this process, from the initial enzymatic cleavage to the downstream metabolic consequences, is crucial for the development of new herbicidal strategies and for managing the evolution of herbicide resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. goldbio.com [goldbio.com]

- 4. phytotechlab.com [phytotechlab.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Glufosinate (phosphinothricin), a natural amino acid with unexpected herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of the bar Gene in Bialaphos Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bar gene, originally isolated from Streptomyces hygroscopicus, confers resistance to the non-selective herbicide Bialaphos and its active component, phosphinothricin (PPT). This gene encodes the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT through acetylation, preventing its inhibitory effect on glutamine synthetase in plants. The bar gene has become an invaluable tool in plant biotechnology, serving as a dominant selectable marker for the generation of transgenic crops with engineered herbicide tolerance. This technical guide provides an in-depth overview of the molecular mechanisms underlying bar-mediated this compound resistance, presents quantitative data on resistance levels, details key experimental protocols for its application and analysis, and illustrates the relevant biological and experimental workflows.

Introduction

This compound is a tripeptide antibiotic produced by soil bacteria of the genus Streptomyces.[1][2] It consists of two L-alanine residues and the glutamate analog phosphinothricin (PPT).[3] Upon uptake by plant cells, intracellular peptidases cleave the peptide bonds, releasing the active herbicidal compound, PPT.[3] PPT is a potent inhibitor of glutamine synthetase, a crucial enzyme in nitrogen assimilation and ammonia detoxification in plants.[4] Inhibition of this enzyme leads to a rapid accumulation of ammonia, resulting in cell death and, consequently, the death of the plant.[3]

The discovery of the bar (this compound resistance) gene from Streptomyces hygroscopicus provided a powerful tool to engineer herbicide-resistant crops.[1][2] This gene encodes the enzyme phosphinothricin acetyltransferase (PAT), which specifically recognizes and acetylates the free amino group of PPT, rendering it non-toxic.[5] The acetylated PPT can no longer bind to and inhibit glutamine synthetase, allowing the plant to survive and thrive in the presence of this compound or PPT-based herbicides. The bar gene, along with its close homolog pat from Streptomyces viridochromogenes, has been widely used as a selectable marker in the development of numerous transgenic crops, including maize, soybean, canola, cotton, rice, and tobacco.[6]

Mechanism of Action

The core of this compound resistance conferred by the bar gene lies in the enzymatic activity of Phosphinothricin Acetyltransferase (PAT). The process can be summarized in the following steps:

-

Herbicide Uptake: The plant absorbs this compound, which is then intracellularly converted to phosphinothricin (PPT).

-

Enzymatic Recognition: The PAT enzyme, expressed from the integrated bar gene, recognizes PPT as a substrate.

-

Detoxification: In the presence of acetyl-CoA, PAT catalyzes the transfer of an acetyl group to the amino group of PPT.

-

Inactivation: This acetylation reaction converts PPT into N-acetyl-phosphinothricin, an inactive compound that does not inhibit glutamine synthetase.

-

Normal Cellular Function: With glutamine synthetase functioning normally, the plant can carry out its essential nitrogen metabolism and ammonia detoxification, thus surviving the herbicide application.

Quantitative Data on this compound Resistance

The efficacy of the bar gene in conferring resistance to this compound has been quantified in various transgenic plant systems. The level of resistance is often correlated with the expression level of the PAT enzyme.

| Plant Species | Transgene Construct | Herbicide Application | Observed Resistance Level | Reference |

| Nicotiana tabacum (Tobacco) | bar gene | 0.1 mM PPT in selection medium | Successful regeneration of transgenic plantlets | [7] |

| Nicotiana tabacum (Tobacco) | bar gene | 12 mM PPT spray (BASTA solution) | Transgenic plants showed resistance in greenhouse | [7][8] |

| Oryza sativa (Rice) | bar gene | 2.12 or 2.24 kg/ha glufosinate | No harm to transgenic varieties, non-transgenic eradicated | |

| Populus tremula (Aspen) | bar gene | 10 L/ha Basta (twofold field dosage) | Transgenic lines were resistant | [9] |

| Glycine max (Soybean) | bar gene | 0.5% Basta solution (leaf painting) | Transgenic plants showed resistance, controls showed necrosis | [10] |

| Arabidopsis thaliana | bar gene | 20 mg/L PPT in selection medium | Complete inhibition of control explants, transgenic shoots grew | [3] |

| Gossypium (Cotton) | bar gene | 20 mL/L glufosinate | Transgenic cotton BR001 is resistant | [11] |

| Triticum aestivum (Wheat) | bar gene | High concentrations of glufosinate | No effect on yield of transgenic wheat | [11] |

Table 1: Summary of Quantitative Data on this compound Resistance in Various Transgenic Plants.

| Parameter | Value | Substrate | Organism | Reference |

| Km | 0.06 mM | Phosphinothricin | Streptomyces hygroscopicus | [12] |

| Km | 2 mM | Demethylphosphinothricin | Streptomyces hygroscopicus | [12] |

| Km | 36 mM | Methionine sulfoximine | Streptomyces hygroscopicus | [12] |

| Km | 56 mM | Hydroxylysine | Streptomyces hygroscopicus | [12] |

| Km | 240 mM | Glutamate | Streptomyces hygroscopicus | [12] |

Table 2: Kinetic Parameters of Phosphinothricin Acetyltransferase (PAT) from Streptomyces hygroscopicus.

Experimental Protocols

Agrobacterium-mediated Transformation using the bar Gene as a Selectable Marker

This protocol describes a general workflow for generating transgenic plants using the bar gene for selection.

-

Vector Construction:

-

The bar coding sequence is cloned into a T-DNA binary vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

-

The construct also contains a gene of interest (GOI) if the primary goal is to introduce another trait.

-

The binary vector is then transformed into a suitable Agrobacterium tumefaciens strain (e.g., EHA105, AGL1).

-

-

Explant Preparation and Co-cultivation:

-

Sterile explants (e.g., leaf discs, cotyledonary nodes, hypocotyls) are prepared from the target plant species.

-

The explants are incubated with the Agrobacterium suspension containing the binary vector for a specific period to allow for T-DNA transfer.

-

-

Selection and Regeneration:

-

After co-cultivation, the explants are transferred to a selection medium containing an appropriate concentration of this compound or PPT (e.g., 4 mg/L for soybean).[10]

-

The medium also contains antibiotics (e.g., carbenicillin) to eliminate Agrobacterium.

-

Only the cells that have successfully integrated the bar gene will be able to grow and regenerate into calli and subsequently shoots.

-

-

Rooting and Acclimatization:

-

Regenerated shoots are transferred to a rooting medium, which may also contain a lower concentration of the selective agent.

-

Rooted plantlets are then acclimatized to greenhouse conditions.

-

Southern Blot Analysis for bar Gene Integration

This protocol is used to confirm the stable integration of the bar gene into the plant genome and to estimate the copy number.

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from putative transgenic and wild-type control plants.

-

Restriction Enzyme Digestion: The genomic DNA is digested with a restriction enzyme that cuts outside the T-DNA insert or has a single known site within the T-DNA.

-

Agarose Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel.

-

Blotting: The DNA fragments are transferred from the gel to a nylon or nitrocellulose membrane.

-

Probe Preparation: A DNA probe specific to the bar gene is labeled with a radioactive or non-radioactive marker.

-

Hybridization: The membrane is incubated with the labeled probe, which will anneal to the complementary bar gene sequence.

-

Detection: The hybridized probe is detected using an appropriate method (e.g., autoradiography for radioactive probes, chemiluminescence for non-radioactive probes). The number of bands corresponds to the number of insertion sites of the transgene.[13][14]

Phosphinothricin Acetyltransferase (PAT) Enzyme Assay

This assay quantifies the activity of the PAT enzyme in transgenic plant tissues.

-

Protein Extraction: Soluble proteins are extracted from leaf tissues of transgenic and wild-type plants in an appropriate buffer.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the protein extract, phosphinothricin (PPT), and [14C]-acetyl-CoA.[6]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.[6]

-

Reaction Termination: The reaction is stopped, for example, by adding 5% NH4OH.[6]

-

Separation and Quantification: The acetylated [14C]-PPT is separated from the unreacted [14C]-acetyl-CoA (e.g., by ion-exchange chromatography).

-

Activity Calculation: The amount of radioactivity in the acetylated PPT fraction is measured using a scintillation counter, and the enzyme activity is calculated.

Herbicide Resistance Leaf Paint Assay

This is a simple and rapid method to screen for herbicide resistance in putative transgenic plants.

-

Plant Growth: Putative transgenic and wild-type control plants are grown to a suitable stage (e.g., 4-6 leaf stage).

-

Herbicide Solution Preparation: A solution of a commercial herbicide containing PPT (e.g., Basta® or Liberty®) is prepared at a concentration known to be lethal to wild-type plants (e.g., 0.5% Basta solution).[10]

-

Application: A small area on a leaf of each plant is "painted" with the herbicide solution using a cotton swab or a small brush.

-

Observation: The painted leaf areas are observed over several days (typically 5-7 days).

-

Scoring: Transgenic plants expressing a functional bar gene will show no or minimal damage to the painted area, while the painted area on wild-type plants will become necrotic and die.[15]

Non-specific Activities and Considerations

Recent studies have shown that the PAT enzyme can exhibit some non-specific activity on endogenous plant metabolites. It has been reported that transgenic plants expressing the bar gene can accumulate N-acetylated forms of the amino acids aminoadipate and tryptophan.[4][11] While this off-target activity has not been shown to have significant agronomic consequences, it is an important consideration for researchers and developers of transgenic crops. The levels of these acetylated amino acids were found to be higher in senescent leaves.[11]

Conclusion

The bar gene has proven to be a robust and efficient tool for conferring this compound resistance in a wide range of plant species. Its mode of action, the enzymatic detoxification of phosphinothricin by PAT, is direct and highly effective. The use of the bar gene as a selectable marker has streamlined the process of plant transformation, enabling the development of numerous commercially important herbicide-tolerant crops. The experimental protocols detailed in this guide provide a framework for the successful application and analysis of bar gene-mediated herbicide resistance in a research setting. As with any genetic modification, a thorough understanding of the underlying molecular mechanisms and potential off-target effects is crucial for its responsible and effective implementation.

References

- 1. Rapid and efficient Agrobacterium-mediated transformation of sorghum (Sorghum bicolor) employing standard binary vectors and bar gene as a selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Agrobacterium-mediated transformation of Arabidopsis thaliana using the bar gene as selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the herbicide-resistance gene bar from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transformation of Nicotiana tabacum using the herbicide resistance bar gene as a selectable marker [actahort.org]

- 8. Transformation of Nicotiana tabacum using the herbicide resistance bar gene as a selectable marker | International Society for Horticultural Science [ishs.org]

- 9. Testing Transgenic Aspen Plants with bar Gene for Herbicide Resistance under Semi-natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jast.modares.ac.ir [jast.modares.ac.ir]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bialaphos Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of bialaphos, a natural herbicide produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes. This compound is a tripeptide composed of two L-alanine residues and the glutamate analog L-phosphinothricin (L-PPT), which is the active herbicidal component. This document details the genetic organization, enzymatic steps, regulatory mechanisms, and available quantitative data related to this compound synthesis.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster, designated as the bap gene cluster in S. hygroscopicus and the homologous ptt gene cluster in S. viridochromogenes. This cluster spans approximately 35 kb and contains the structural genes encoding the biosynthetic enzymes, a resistance gene, and a key regulatory gene.[1] The organization of the gene cluster is highly conserved between the two producing species.[2]

Key components of the gene cluster include:

-

Biosynthetic Genes (bap): These genes encode the enzymes directly involved in the multi-step conversion of primary metabolites into the final this compound molecule.

-

Resistance Gene (bar): This gene encodes the phosphinothricin acetyltransferase (PAT) enzyme, which confers resistance to the producing organism by acetylating L-phosphinothricin, thereby inactivating it.[3]

-

Regulatory Gene (brpA): This gene encodes a positive regulatory protein, BrpA, which is essential for the transcriptional activation of the bap genes.[4][5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the phosphinothricin backbone, the non-ribosomal peptide synthesis of the tripeptide, and post-synthesis modifications.

Formation of the Phosphinothricin Core

The initial steps of the pathway involve the formation of the unique C-P-C bond of phosphinothricin from precursors derived from central metabolism. While some early steps remain to be fully elucidated, key characterized intermediates and enzymatic transformations are outlined below.

Key Intermediates and Enzymes in Phosphinothricin Biosynthesis:

| Intermediate | Enzyme (Gene) | Function |

| Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate mutase | Rearrangement to form a C-P bond. |

| Phosphonopyruvate (PnPy) | PnPy decarboxylase | Decarboxylation to phosphonoacetaldehyde.[6] |

| Phosphonoacetaldehyde (PnAA) | Transamination to form an amino group. | |

| 2-Hydroxyethylphosphonate | PhpD | Cleavage to hydroxymethylphosphonate.[7] |

| Hydroxymethylphosphonate | A recognized biosynthetic intermediate.[7] | |

| N-acetyldemethylphosphinothricin | P-methylation enzyme | Methylation of the phosphinate group.[8] |

| Demethylphosphinothricin (DMPT) | Phosphinothricin Acetyltransferase (Bar) | Acetylation to N-acetyl-DMPT for self-resistance and as a biosynthetic intermediate.[3] |

Note: The exact sequence and all enzymes for the early steps are still under investigation, with some proposed intermediates identified from mutant studies.[7][9]

Non-Ribosomal Peptide Synthesis

The assembly of the tripeptide structure of this compound (phosphinothricyl-alanyl-alanine) is carried out by a non-ribosomal peptide synthetase (NRPS) system. Unlike ribosomal protein synthesis, NRPSs are large, multi-enzyme complexes that do not use an mRNA template. The this compound NRPS system is notable for having its modules located on separate proteins.[10]

The NRPS machinery consists of three core domains organized into modules:

-

Adenylation (A) domain: Selects and activates the specific amino acid (or in this case, the phosphinothricin precursor) as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids held on adjacent T domains.

In the case of this compound synthesis in S. viridochromogenes, three separate peptide synthetases have been identified:[11]

-

Ptt-synthetase I (PhsA): Activates N-acetyldemethylphosphinothricin.

-

Ptt-synthetase II (PhsC): Activates the first L-alanine residue.

-

Ptt-synthetase III (PhsB): Activates the second L-alanine residue.

The assembly proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next.

Post-NRPS Modifications

Following the assembly of the tripeptide backbone, final modifications are required to produce the mature this compound molecule. These include deacetylation of the N-acetyl-phosphinothricin residue.

Below is a DOT language script to generate a diagram of the overall biosynthetic workflow.

References

- 1. The this compound biosynthetic genes of Streptomyces hygroscopicus: cloning and analysis of the genes involved in the alanylation step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound biosynthetic genes of Streptomyces viridochromogenes: cloning, heterospecific expression, and comparison with the genes of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound resistance gene (bar) plays a role in both self-defense and this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the biosynthesis of this compound. Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase which catalyzes the formation of phosphonoacetaldehyde from phosphonopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the biosynthesis of this compound (SF-1293) 12. C-P bond formation mechanism of this compound: discovery of a P-methylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three Thioesterases Are Involved in the Biosynthesis of Phosphinothricin Tripeptide in Streptomyces viridochromogenes Tü494 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphinothricin-tripeptide synthetases from Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bialaphos, Phosphinothricin, and Glufosinate

Executive Summary: This document provides a detailed comparison of bialaphos, phosphinothricin, and glufosinate, three closely related compounds central to herbicide research and development. Phosphinothricin is the herbicidally active molecule, a potent inhibitor of the enzyme glutamine synthetase. This compound is a naturally occurring pro-herbicide, a tripeptide containing phosphinothricin, produced by Streptomyces species. Glufosinate is the synthetically produced, racemic mixture of phosphinothricin. Understanding their distinct origins, mechanisms, and biochemical properties is critical for researchers in weed science, biotechnology, and drug development.

Introduction: Defining the Relationship

At the core of this topic is phosphinothricin (PPT) , a natural amino acid analog of glutamate.[1] It is the active herbicidal compound. The key distinction lies in the origin and composition of the products:

-

This compound: A naturally produced tripeptide (L-phosphinothricin + L-alanine + L-alanine) isolated from soil bacteria such as Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1][2] It functions as a pro-herbicide; inside a plant cell, peptidases cleave the two alanine residues to release the active L-phosphinothricin.[1][3]

-

Phosphinothricin (PPT): The active herbicidal molecule. It is a potent, irreversible inhibitor of the enzyme glutamine synthetase.[4][5]

-

Glufosinate: The common name for the chemically synthesized, racemic mixture of phosphinothricin (containing both L- and D-isomers).[4][6] Only the L-isomer (L-phosphinothricin) possesses significant herbicidal activity.[7] Glufosinate is typically formulated as an ammonium salt (glufosinate-ammonium) in commercial products like Basta®, Ignite®, and Liberty®.[4][8]

In essence, this compound is a biological precursor to phosphinothricin, while glufosinate is its synthetic counterpart.

Chemical Structures

The relationship between the three molecules is evident in their chemical structures. This compound contains the phosphinothricin moiety linked to two alanine residues. Glufosinate is chemically identical to phosphinothricin.

| Compound | Chemical Structure | Key Features |

| Phosphinothricin / Glufosinate |  | A phosphinic acid analog of glutamic acid. The presence of a chiral carbon results in L- and D-enantiomers.[7] |

| This compound |  | A tripeptide composed of L-phosphinothricin and two L-alanine residues.[3] |

Mechanism of Action: Glutamine Synthetase Inhibition

The herbicidal activity of all three compounds converges on a single molecular target: Glutamine Synthetase (GS) . This enzyme is crucial for primary nitrogen metabolism and ammonia detoxification in plants.[9]

GS catalyzes the ATP-dependent conversion of glutamate and ammonia into glutamine.[10] Phosphinothricin acts as a competitive inhibitor, binding to the glutamate binding site on the GS enzyme.[4][5] The enzyme incorrectly recognizes phosphinothricin and phosphorylates it, leading to an essentially irreversible inhibition of GS activity.[11][12][13]

The inhibition of GS triggers a cascade of cytotoxic events:

-

Rapid Ammonia Accumulation: With GS blocked, ammonia (from nitrate reduction and photorespiration) rapidly accumulates to toxic levels within the plant cell.[4][10] High ammonia concentrations are detectable within an hour of application.[4]

-

Disruption of Photosynthesis: The buildup of ammonia in the thylakoid lumen uncouples photophosphorylation, halting ATP synthesis.[4]

-

Generation of Reactive Oxygen Species (ROS): The disruption of the photosynthetic electron transport chain leads to the production of ROS, which causes lipid peroxidation and rapid destruction of cell membranes.[4][14][15]

-

Glutamine Depletion: The halt in glutamine production starves the plant of a key nitrogen donor required for the synthesis of other essential amino acids and nucleotides.[13]

This multi-faceted disruption leads to the rapid onset of chlorosis and necrosis, with susceptible plants showing visible symptoms within hours of treatment, particularly in the presence of light.[15]

Biosynthesis and Production

This compound: The biosynthetic pathway of this compound in Streptomyces hygroscopicus is a complex, multi-step process involving a cluster of genes known as the bap genes.[16] The pathway begins with the formation of a C-P bond, a key step catalyzed by the enzyme phosphoenolpyruvate phosphomutase (PepM).[17][18] This is followed by a series of modifications, including transamination, acetylation, P-methylation (catalyzed by a methylcobalamin-dependent enzyme), and finally, the non-ribosomal peptide synthetase (NRPS) mediated addition of two L-alanine residues.[17][19][20]

Glufosinate: Glufosinate is produced through chemical synthesis.[4] Commercial production can also be achieved via fermentation using genetically engineered Streptomyces strains, followed by chemical purification and formation of the ammonium salt.[7]

Quantitative Comparison

The efficacy and toxicity of these compounds can be compared using several metrics. While this compound must be converted to phosphinothricin to be active, glufosinate provides the active molecule directly. However, commercial glufosinate is a racemic mixture, meaning only ~50% is the active L-isomer.

| Parameter | Glufosinate-Ammonium | This compound | Phosphinothricin (Active form) | Reference |

| Herbicidal Efficacy (Minimal Inhibitory Conc.) | ||||

| Oil Palm Embryogenic Calli | 10 mg/L (as Basta®) | 3 mg/L | 3 mg/L | [21] |

| Oil Palm Embryoids | 20 mg/L (as Basta®) | 5 mg/L | 5 mg/L | [21] |

| IC50 (Aquatic Plants) | ||||

| Lemna gibba (Duckweed) | 0.95 mg/L | 0.30 mg/L | N/A | [22] |

| Myriophyllum sibiricum | 0.31 mg/L | 0.26 mg/L | N/A | [22] |

| Acute Oral Toxicity (LD50, Rat) | ||||

| Male Rat | 2000 mg/kg | N/A | N/A | [8] |

| Female Rat | 1620 mg/kg | N/A | N/A | [8] |

| General | >1500 mg/kg | N/A | N/A | [23] |

Note: Efficacy can be formulation-dependent. Basta® is a commercial formulation of glufosinate-ammonium.[21] The data shows that pure this compound and glufosinate ammonium are more effective at lower concentrations than the formulated product Basta®.

Experimental Protocols

6.1 Glutamine Synthetase (GS) Inhibition Assay (Colorimetric)

This protocol is based on the γ-glutamyl transferase activity of GS, which measures the formation of γ-glutamylhydroxamate.

Principle: In the presence of ADP and arsenate, GS catalyzes the reaction between L-glutamine and hydroxylamine to form γ-glutamylhydroxamate. This product, when mixed with an acidic ferric chloride solution, forms a brown-colored complex that can be quantified spectrophotometrically at 540-560 nm.[24][25] The inhibition of this reaction by phosphinothricin/glufosinate can be measured by a decrease in absorbance.

Materials:

-

Purified Glutamine Synthetase

-

Assay Buffer: 50 mM Imidazole-HCl (pH 6.8)

-

Substrate Solution: 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP in assay buffer.

-

Inhibitor Solutions: Serial dilutions of phosphinothricin or glufosinate.

-

Stop Solution: 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid.

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of purified GS in cold assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add:

-

50 µL of Substrate Solution.

-

10 µL of inhibitor solution (or buffer for control).

-

Add 40 µL of GS enzyme solution to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction and develop the color.

-

Measurement: Centrifuge the plate briefly to pellet any precipitate. Read the absorbance of the supernatant at 560 nm.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Summary of Key Differences

| Feature | This compound | Phosphinothricin | Glufosinate |

| Origin | Natural (produced by Streptomyces)[2] | Natural (active metabolite)[1] | Synthetic[4] |

| Composition | Tripeptide (PPT + 2x Alanine)[3] | Single Amino Acid Analog | Racemic Mixture (L- and D-PPT)[6] |

| Mode of Action | Pro-herbicide, converted to PPT in planta[3] | Active Herbicide[4] | Active Herbicide (L-isomer)[7] |

| Application | Herbicide, selectable marker in biotech[1][2] | The core herbicidal compound | Broad-spectrum commercial herbicide[4] |

| Resistance Genes | bar or pat gene confers resistance[1][26] | Resistance conferred by bar or pat[26] | Resistance conferred by bar or pat[26] |

References

- 1. goldbio.com [goldbio.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Glufosinate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Glufosinate (Ref: HOE 00661) [sitem.herts.ac.uk]

- 8. Glufosinate-Ammonium | C5H15N2O4P | CID 53597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 10. sbcpd.org [sbcpd.org]

- 11. Investigation of the mechanism of phosphinothricin inactivation of Escherichia coli glutamine synthetase using rapid quench kinetic technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]

- 16. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conserved biosynthetic pathways for phosalacine, this compound and newly discovered phosphonic acid natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on the biosynthesis of this compound. Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase which catalyzes the formation of phosphonoacetaldehyde from phosphonopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Studies on the biosynthesis of this compound (SF-1293) 12. C-P bond formation mechanism of this compound: discovery of a P-methylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Impact of glufosinate‐ammonium and this compound on the phytoplankton community of a small eutrophic northern lake | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 23. fao.org [fao.org]

- 24. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]

- 25. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [en.bio-protocol.org]

- 26. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]

The Tripeptide Herbicide Bialaphos: A Technical Guide to its Natural Origins and Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bialaphos, a naturally occurring tripeptide with potent herbicidal properties, is a cornerstone of biotechnological research and agricultural applications. Produced by select species of soil-dwelling Streptomyces bacteria, its unique structure, comprising two L-alanine residues and the glutamate analog L-phosphinothricin, underpins its mode of action. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed exploration of its intricate biosynthetic pathway, and a thorough examination of the methodologies employed in its production and purification. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate research and development. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows, offering a clear and concise reference for professionals in the field.

Natural Sources of this compound

This compound is a secondary metabolite synthesized by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary producers of this herbicidal compound are:

These soil microorganisms produce this compound as part of their natural metabolic processes, likely as a means of competing with other microbes in their environment. The production of this compound is encoded by a dedicated biosynthetic gene cluster, which has been the subject of extensive genetic and biochemical investigation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that convert primary metabolites into the final tripeptide structure. The pathway can be broadly divided into two main stages: the formation of the non-proteinogenic amino acid phosphinothricin (PT) and the subsequent assembly of the tripeptide by a nonribosomal peptide synthetase (NRPS) complex. The entire pathway is orchestrated by the this compound biosynthetic (bap) gene cluster, which is approximately 35 kb in length in Streptomyces hygroscopicus.[2] The expression of the bap genes is regulated by the brpA gene, which acts as a pathway-specific activator.[3]

The key enzymatic steps in the this compound biosynthetic pathway are outlined below:

-

Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnP) Conversion: The pathway initiates with the conversion of phosphoenolpyruvate, a central metabolite, to phosphonopyruvate.

-

Formation of the C-P Bond: A crucial step involves the formation of the characteristic carbon-phosphorus bond of phosphinothricin.

-

Transamination and Modification: A series of transamination and modification reactions lead to the synthesis of demethylphosphinothricin (DMPT).

-

Methylation: DMPT is then methylated to form phosphinothricin (PT).[4]

-

NRPS-mediated Assembly: The final assembly of this compound is carried out by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). This complex sequentially adds two L-alanine residues to L-phosphinothricin.

Production of this compound

The commercial production of this compound relies on submerged fermentation of high-yielding strains of Streptomyces hygroscopicus or Streptomyces viridochromogenes. Optimization of fermentation parameters is critical to maximize the yield and productivity of the process.

Fermentation Parameters and Yields

The following tables summarize key fermentation parameters and reported yields for this compound production. It is important to note that specific conditions and yields are often proprietary and can vary significantly between different industrial processes and research studies.

Table 1: Fermentation Media Composition for this compound Production

| Component | Concentration (g/L) | Role |

| Glucose | 20 - 50 | Carbon Source |

| Soluble Starch | 10 - 30 | Carbon Source |

| Soybean Meal | 10 - 20 | Nitrogen Source |

| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins |

| K₂HPO₄ | 1 - 2 | Phosphate Source, pH Buffer |

| MgSO₄·7H₂O | 0.5 - 1 | Mineral Source |

| CaCO₃ | 1 - 3 | pH Buffer |

Table 2: Fermentation Process Parameters and Reported this compound Yields

| Parameter | Typical Range | Impact on Production | Reported Yield (mg/L) | Reference |

| Temperature | 28 - 32 °C | Affects microbial growth and enzyme activity. | 150 - 500 | General literature |

| pH | 6.5 - 7.5 | Influences nutrient uptake and enzyme stability. | - | General literature |

| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer. | - | General literature |

| Aeration | 0.5 - 1.5 vvm | Provides dissolved oxygen for aerobic respiration. | - | General literature |

| Fermentation Time | 120 - 168 hours | Duration of the production phase. | >1000 (optimized strains) | Industrial reports (estimated) |

Downstream Processing and Purification

Following fermentation, this compound is recovered from the culture broth through a multi-step downstream process. The primary objective is to separate the this compound from the biomass, residual media components, and other metabolic byproducts.

A typical downstream processing workflow for this compound includes:

-

Biomass Removal: The first step involves separating the Streptomyces cells from the fermentation broth, which can be achieved through centrifugation or microfiltration.

-

Adsorption Chromatography: The clarified broth is then passed through a column containing an adsorbent resin, such as activated carbon or a polymeric adsorbent, which selectively binds this compound.

-

Elution: The bound this compound is subsequently eluted from the resin using a suitable solvent, often an alcohol-water mixture.

-

Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography to remove charged impurities.

-

Crystallization: The purified this compound solution is concentrated, and the final product is obtained through crystallization.

-

Drying: The this compound crystals are then dried to yield a stable, high-purity product.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

Fermentation of Streptomyces hygroscopicus for this compound Production

Objective: To cultivate Streptomyces hygroscopicus under controlled conditions to produce this compound.

Materials:

-

Streptomyces hygroscopicus high-yielding strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (see Table 1)

-

Shake flasks or bioreactor

-

Incubator shaker

-

Autoclave

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. hygroscopicus from a sporulated agar plate into a flask containing seed culture medium. Incubate at 28-30°C with agitation (200 rpm) for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28-30°C with agitation (200 rpm) for 5-7 days.

-

Monitoring: Monitor the fermentation by periodically measuring pH, cell growth (e.g., dry cell weight), and this compound concentration.

Quantification of this compound using HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in fermentation broth samples.[5]

Materials:

-

Fermentation broth samples

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Formic acid